

Belinostat: An In-depth Analysis of Early-Phase Clinical Trial Data

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Compound of Interest

Compound Name: *Belinostat*

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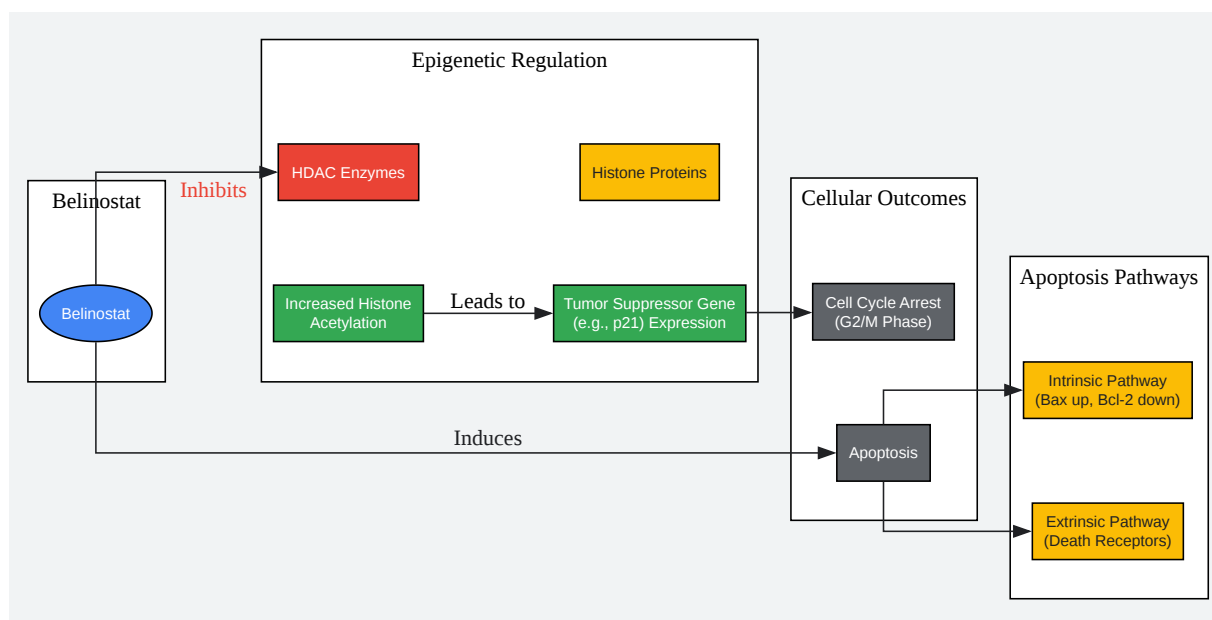
Introduction: **Belinostat** (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an HDAC inhibitor, **belinostat** functions by preventing the removal of acetyl groups from histones and other proteins, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **belinostat**, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: HDAC Inhibition

Belinostat exerts its antineoplastic effects by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in epigenetic regulation.[4] The hydroxamate group within **belinostat**'s structure chelates a zinc ion essential for HDAC enzymatic activity.[1][5] This inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of genes that are often silenced in malignant cells, including tumor suppressor genes like p21.[3][6] The reactivation of these genes can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][7]

Furthermore, **belinostat** promotes apoptosis through both intrinsic and extrinsic pathways. The intrinsic, mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins

such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6] The extrinsic pathway is mediated by death receptors on the cell surface.[3]



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Caption: **Belinostat**'s core mechanism of HDAC inhibition.

Phase I Clinical Trial Data

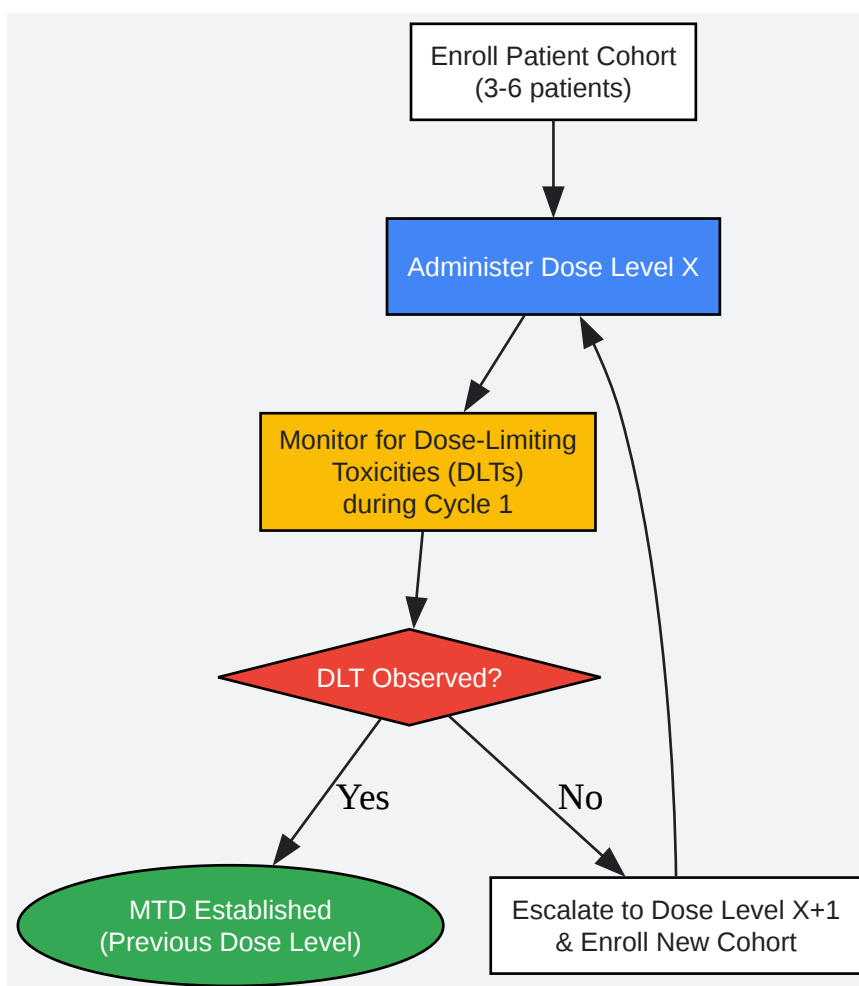
Early Phase I trials were crucial in establishing the safety, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of **belinostat** in various formulations and patient populations.

Experimental Protocols: Phase I Dose-Escalation Studies

- Intravenous (IV) Formulation (Solid Tumors): In a study involving patients with advanced solid tumors, **belinostat** was administered as a 30-minute IV infusion on days 1-5 of a 21-

day cycle.[8] The trial employed a sequential dose-escalating cohort design to determine the MTD.[8] Pharmacokinetic and pharmacodynamic (histone acetylation in peripheral blood mononuclear cells) assessments were performed.[8]

- Intravenous (IV) Formulation (Hematological Malignancies): A similar dose-escalation design was used for patients with advanced hematological malignancies, with **belinostat** infused over 30 minutes on days 1-5 of a 21-day cycle.[1]
- Oral Formulation (Lymphoid Malignancies): To assess the safety and dosing of an oral formulation, patients with relapsed or refractory lymphoma were enrolled in dose cohorts (ranging from 750 mg to 2000 mg/day).[9] **Belinostat** was administered orally on days 1-14 of a 21-day cycle.[9]
- Combination Therapy (Solid Tumors): A Phase I trial evaluated **belinostat** as a 48-hour continuous IV infusion on days 1-2 in combination with cisplatin and etoposide in patients with advanced solid tumors, particularly neuroendocrine and small cell lung cancers.[10]



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Caption: Logic of a typical 3+3 Phase I dose-escalation design.

Quantitative Data Summary: Phase I Trials

Table 1: Pharmacokinetic Parameters of **Belinostat** (IV and Oral)

Parameter	IV Formulation (1000 mg/m ²)	Oral Formulation (1000 mg/m ²)	Citation(s)
Mean Half-Life (T _{1/2})	0.3 - 1.3 hours	1.5 (± 0.3) hours	[8][11]
Mean Peak Level (T _{max})	End of 30-min infusion	1.9 (± 0.3) hours	[8][11]
Mean Clearance	1240 mL/min	661 mL/min/m ² (Normal Liver Function)	[12][13]

| Mean Daily AUC | N/A | 2,767 (± 1,453) ng h/ml |[11] |

Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

Trial Population	Formulation	MTD	Common DLTs	Citation(s)
Advanced Solid Tumors	IV	1,000 mg/m ² /day	Fatigue, Atrial Fibrillation, Nausea/Vomiting	[8]
Lymphoid Malignancies	Oral	1,500 mg/day (d 1-14, q21d)	Diarrhea, Thrombocytopenia	[9]
Hematological Malignancies	IV	1,000 mg/m ² /day	Lymphopenia	[1]

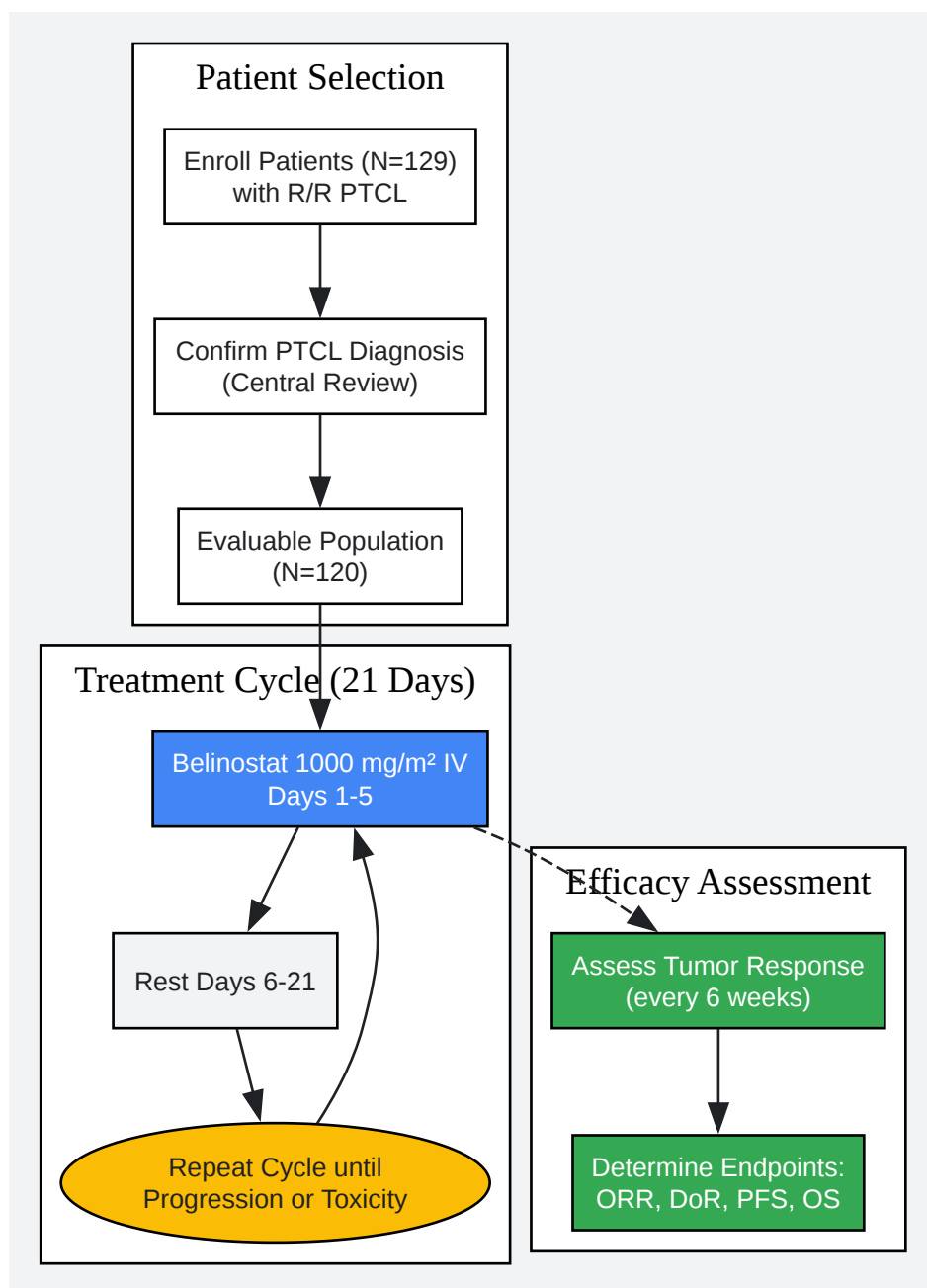
| Solid Tumors (Combination) | IV (48h infusion) + C+E | 500 mg/m²/24h | Hypertension, Posterior Reversible Encephalopathy Syndrome [\[\[10\]](#) |

Phase II Clinical Trial Data

The pivotal Phase II BELIEF study was instrumental in securing FDA approval for **belinostat** in PTCL. Other Phase II trials have explored its efficacy in different T-cell lymphoma subtypes.

Experimental Protocol: The BELIEF (CLN-19) Study

- Study Design: The BELIEF trial was a single-arm, open-label, non-randomized, international study involving 129 patients with relapsed or refractory PTCL.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Patient Population: Patients had confirmed PTCL and had progressed after at least one prior therapy. The median number of prior systemic therapies was two.[\[15\]](#)
- Dosing Regimen: **Belinostat** was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[\[1\]](#)[\[15\]](#) Cycles were repeated until disease progression or unacceptable toxicity.[\[13\]](#)
- Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee based on International Working Group criteria.[\[15\]](#) Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[\[15\]](#)
- Response Assessment: Radiological assessments were performed every 6 weeks for the first year and then every 12 weeks thereafter.[\[17\]](#)



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Caption: Workflow of the pivotal Phase II BELIEF trial.

Quantitative Data Summary: Phase II Trials

Table 3: Efficacy of **Belinostat** Monotherapy in T-Cell Lymphomas

Study	Indication	N (evaluable)	ORR (%)	CR (%)	PR (%)	Median DoR (months)	Median PFS (months)	Median OS (months)	Citation(s)
BELIEF (Pivotal)	PTCL	120	25.8	10.8	15.0	13.6	1.6	7.9	[14] [15]
Early Phase II	PTCL	24	25.0	10.0 (2 pts)	15.0 (3 pts)	5.3+	N/A	N/A	[14] [18] [19]
Early Phase II	CTCL	29	14.0	7.0 (2 pts)	7.0 (2 pts)	9.1	N/A	N/A	[18] [19]
Phase I/II (Combination)	Thymic Epithelial Tumors	41	4.9 (2 PRs)	0	4.9	N/A	5.8	19.1	[20]

| Phase I (Combination) | PTCL (with CHOP) | 18 | 89.0 | 72.0 | 17.0 | N/A | N/A | N/A | [\[21\]](#) |

CR = Complete Response; PR = Partial Response

Table 4: Common Adverse Events (AEs) in the BELIEF Trial (N=129)

Adverse Event	All Grades (%)	Grade 3/4 (%)	Citation(s)
Nausea	43	<3	[13][18]
Fatigue	N/A	N/A	[1]
Pyrexia (Fever)	N/A	N/A	[1]
Anemia	N/A	10.8	[15]
Vomiting	21	<3	[1][18]
Thrombocytopenia	N/A	7.0	[15]
Dyspnea	N/A	6.2	[15]

| Neutropenia | N/A | 6.2 |[15] |

Note: Data for "All Grades" were not consistently reported across all sources for every AE in the BELIEF trial. The most common AEs reported in an earlier Phase II trial included nausea (43%) and vomiting (21%).[18]

Conclusion

Early-phase clinical trials have established a clear profile for **belinostat** as an active agent in T-cell malignancies. Phase I studies successfully identified the MTD for both intravenous and oral formulations and characterized its pharmacokinetic profile, noting a short half-life. The pivotal Phase II BELIEF study demonstrated durable responses and manageable toxicity in a heavily pretreated population of patients with relapsed or refractory PTCL, leading to its accelerated FDA approval.[15] While monotherapy shows modest but meaningful efficacy, early data on combination therapies, such as with CHOP chemotherapy, suggest a potential for synergistic effects that warrant further investigation.[21] The collective data from these trials underscore the therapeutic value of HDAC inhibition as a strategy in oncology and position **belinostat** as a significant option for patients with challenging T-cell lymphomas.

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